molecular formula C16H12BNO4 B1301961 2-(4-boronophenyl)quinoline-4-carboxylic Acid CAS No. 373384-17-9

2-(4-boronophenyl)quinoline-4-carboxylic Acid

Cat. No. B1301961
M. Wt: 293.1 g/mol
InChI Key: QSHXLXJUIBYXKH-UHFFFAOYSA-N
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Description

2-(4-boronophenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and applications in medicinal chemistry. The boronophenyl group attached to the quinoline core suggests potential utility in areas such as material science, due to the unique properties of boron, as well as in pharmaceuticals, where boron-containing compounds are often used in drug design.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the domino process, which has been employed to synthesize 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters using arylmethyl azides as precursors . This process involves an acid-promoted rearrangement to form an N-aryl iminium ion, followed by intramolecular electrophilic aromatic substitution and subsequent oxidation steps. Although this method does not directly pertain to the synthesis of 2-(4-boronophenyl)quinoline-4-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. In the case of 2-(4-boronophenyl)quinoline-4-carboxylic acid, the presence of a boronophenyl group at the 2-position and a carboxylic acid moiety at the 4-position would influence the electronic and steric properties of the molecule. These modifications can affect the compound's reactivity and interaction with biological targets or materials.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including post-functionalization, which allows for the introduction of diverse chemical groups. For instance, 2,4-bis(fluoroalkyl)quinoline-3-carboxylates have been synthesized and subsequently converted into their corresponding carboxylic acids, which serve as intermediates for further chemical modifications . This demonstrates the versatility of quinoline carboxylic acids in chemical synthesis and the potential for 2-(4-boronophenyl)quinoline-4-carboxylic acid to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. For example, the introduction of halogens or alkoxy groups can enhance the potency of quinoline-2,4-dicarboxylic acids as inhibitors of the glutamate vesicular transport system . Additionally, the presence of a carboxylic acid moiety is crucial for optimal potency in antiallergy agents, with esters being preferred for good oral absorption . These findings suggest that the physical and chemical properties of 2-(4-boronophenyl)quinoline-4-carboxylic acid would be significantly impacted by the boronophenyl and carboxylic acid groups, potentially leading to unique biological or material properties.

Scientific Research Applications

  • Antibacterial Application

    • Field: Medicinal Chemistry
    • Application: A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activities .
    • Method: The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
    • Results: Some compounds displayed good antibacterial activity against Staphylococcus aureus. Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
  • Synthesis of Molecularly Imprinted Polymers

    • Field: Polymer Chemistry
    • Application: A compound, 2-(4-vinylphenyl)quinolin-4-carboxylic acid was synthesized and used as a new functional monomer to prepare Molecularly Imprinted Polymers (MIPs) for the enrichment of LTG by bulk polymerization .
    • Method: The specific method of application or experimental procedures was not detailed in the source .
    • Results: The prepared MIPs passed through all of the adsorption characterization analysis .
  • Aggregation-Induced Emission

    • Field: Material Science
    • Application: Novel diboronic acid compounds are synthesized using 2-(4-boronophenyl)quinoline-4-carboxylic acid as the building block and p-phenylenediamine as the linker .
    • Method: The specific method of application or experimental procedures was not detailed in the source .
    • Results: These compounds show aggregation-induced emission and fluorescence emission at about 500nm. In addition, after binding to most carbohydrates, the aggregated state of the boronic acid .
  • Antimalarial and Anticancer Drugs

    • Field: Medicinal Chemistry
    • Application: Quinoline scaffold has been used to develop antimalarial, antibacterial, and anticancer marked drugs .
    • Method: The specific method of application or experimental procedures was not detailed in the source .
    • Results: The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .
  • Treatment of Gout

    • Field: Medicinal Chemistry
    • Application: Cinchophen (2-phenyl quinoline-4-carboxylic acid) was first synthesized by Doebner and Giesecke in 1887 and was introduced into the therapeutic application by Weintraub in 1911 as a uricosuric agent in the treatment of gout .
    • Method: The specific method of application or experimental procedures was not detailed in the source .
    • Results: The specific results or outcomes obtained were not detailed in the source .
  • Chemical Synthesis
    • Field: Organic Chemistry
    • Application: This compound can be used in the large-scale synthesis of bioactive molecules .
    • Method: The specific method of application or experimental procedures was not detailed in the source .
    • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is classified under the GHS07 category. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P280, P305+P351+P338 .

properties

IUPAC Name

2-(4-boronophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BNO4/c19-16(20)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)17(21)22/h1-9,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXLXJUIBYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370231
Record name 2-(4-boronophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-boronophenyl)quinoline-4-carboxylic Acid

CAS RN

373384-17-9
Record name 2-(4-Boronophenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373384-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-boronophenyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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